molecular formula C9H12ClN3 B11778010 1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride

Cat. No.: B11778010
M. Wt: 197.66 g/mol
InChI Key: QOHVRNOWUSRENA-UHFFFAOYSA-N
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Description

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of a benzimidazole ring substituted with two methyl groups and an amine group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions, followed by methylation and amination steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzo[d]imidazol-2-amine
  • 1,3-Dimethyl-1H-benzo[d]imidazol-2-amine
  • 1,7-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride

Uniqueness

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups and an amine group provides distinct properties compared to other benzimidazole derivatives .

Biological Activity

1,7-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique structural features, exhibits a range of biological effects, including antitumor and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Structure and Synthesis

This compound has the molecular formula C9H11N3·HCl and a molecular weight of approximately 197.66 g/mol. The compound features two methyl groups at the 1 and 7 positions of the benzimidazole ring, which may influence its biological activity and pharmacological properties. The synthesis typically involves reactions that modify the benzimidazole core, with one common method being the reaction of 2-chloro-3-nitrotoluene with various amines to yield the desired derivative.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC9H11N3·HCl
Molecular Weight197.66 g/mol
SolubilityEnhanced in hydrochloride form

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound effectively reduced cell viability in human cancer cells by inducing apoptosis through mechanisms involving reactive oxygen species (ROS) formation and DNA damage .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains. A recent study reported that this compound displayed notable inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics such as ampicillin and ciprofloxacin .

Table 2: Antimicrobial Activity Data

MicroorganismMIC (μg/ml)Comparison Standard
Staphylococcus aureus50Ampicillin (100)
Escherichia coli25Ciprofloxacin (25)
Candida albicans250Griseofulvin (500)

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially inhibiting their activity.
  • Receptor Modulation : It may bind to certain receptors, altering cellular responses and promoting apoptosis in cancer cells.
  • ROS Generation : The induction of oxidative stress through ROS production is a critical mechanism underlying its cytotoxic effects on tumor cells .

Study on Antitumor Effects

In a controlled laboratory setting, researchers assessed the antitumor efficacy of this compound on various cancer cell lines. The results indicated that at concentrations as low as 10 μM, the compound significantly reduced cell viability by promoting apoptotic pathways. Flow cytometry analysis revealed an increase in early apoptotic markers following treatment with this compound .

Study on Antimicrobial Effects

A separate study evaluated the antimicrobial properties against common pathogens. The compound was tested using the broth microdilution method to determine MIC values against various bacterial strains. Results showed that it effectively inhibited growth at concentrations lower than those required for standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating infections .

Properties

Molecular Formula

C9H12ClN3

Molecular Weight

197.66 g/mol

IUPAC Name

1,7-dimethylbenzimidazol-2-amine;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c1-6-4-3-5-7-8(6)12(2)9(10)11-7;/h3-5H,1-2H3,(H2,10,11);1H

InChI Key

QOHVRNOWUSRENA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N2C)N.Cl

Origin of Product

United States

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